4-Chloropyrrolo[1,2-d][1,2,4]triazine
Description
Properties
Molecular Formula |
C6H4ClN3 |
|---|---|
Molecular Weight |
153.57 g/mol |
IUPAC Name |
4-chloropyrrolo[1,2-d][1,2,4]triazine |
InChI |
InChI=1S/C6H4ClN3/c7-6-9-8-4-5-2-1-3-10(5)6/h1-4H |
InChI Key |
RANRCQNQXZBIGA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=C1)C=NN=C2Cl |
Origin of Product |
United States |
Preparation Methods
Rearrangement of Pyrrolo[1,2-d]oxadiazines
- Pyrrolo[1,2-d]oxadiazines serve as precursors that undergo nucleophile-induced rearrangement to yield 4-chloropyrrolo[1,2-d]triazine derivatives.
- The process involves the synthesis of pyrrole-2-carboxamides from 3-chloro-1H-pyrrole-2-carboxylic acid, followed by treatment with ammonium chloride and sodium hypochlorite to generate 1-aminopyrroles.
- Subsequent cyclization under oxidative conditions (using triphenylphosphine and bromine) affords the triazine ring system with chlorine substitution at the 4-position.
Cyclization of 1,2-Biscarbamoyl-Substituted Pyrroles
- Intramolecular cyclization of 1,2-biscarbamoyl-substituted pyrroles under oxidative conditions is a critical step.
- Typical reagents include triphenylphosphine (PPh3) and bromine (Br2) in solvents like DMF at reflux temperatures.
- This method yields the 4-chloropyrrolo[1,2-d]triazine core with moderate to good yields (59–63%).
Amination and Cyclization Starting from Pyrrole Derivatives
- Starting from N-unsubstituted pyrrole derivatives, amination is performed using chloramine (NH2Cl) or O-(2,4-dinitrophenyl)hydroxylamine.
- The amination introduces the key N–N bond necessary for triazine ring formation.
- Cyclization is then achieved by heating with formamide at elevated temperatures (~165 °C), facilitating ring closure to form the triazine system.
- Chlorination at the 4-position is typically effected by phosphorus oxychloride (POCl3), which selectively chlorinates the reactive C-4 site.
Continuous Flow Chemistry for Industrial Scale-Up
- Industrial synthesis employs continuous flow reactors enabling in situ generation of monochloramine and efficient reaction control.
- For example, monochloramine is prepared in methyl tert-butyl ether (MTBE) at low temperatures (-8 ± 2 °C) and used directly in the amination of 2-cyanopyrrole.
- This method improves safety, reproducibility, and yield, achieving scalable production of the chlorinated triazine intermediate.
Reaction Conditions Summary Table
| Step | Reagents/Conditions | Solvent | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|
| Amination of pyrrole | NH2Cl or O-(2,4-dinitrophenyl)hydroxylamine, NaH | Various (e.g., THF) | Room temp to mild heating | Moderate to high | Introduces N–N bond |
| Cyclization to triazine | Formamide | Neat or DMF | 120–165 °C | Moderate to high | Ring closure step |
| Chlorination at C-4 | POCl3 | Solvent dependent | Reflux or mild heating | High | Selective chlorination at position 4 |
| Oxidative cyclization | PPh3, Br2 | DMF | Reflux | 59–63 | Intramolecular cyclization |
| Continuous flow amination | Monochloramine in MTBE | MTBE | -8 to 5 °C | Scalable yields | Industrial scale, improved safety |
Detailed Research Findings and Mechanistic Insights
- N-Amination is a pivotal step, where selective introduction of the N–N bond in pyrrole derivatives sets the stage for triazine ring formation. Chloramine (NH2Cl) is a preferred aminating agent due to its reactivity and ease of generation in situ.
- Cyclization via formamide heating involves nucleophilic attack and ring closure, forming the fused triazine ring system. This step is temperature-sensitive and requires precise control to maximize yield.
- Chlorination by POCl3 is regioselective, targeting the C-4 position on the triazine ring, which is highly reactive due to electronic factors.
- Oxidative cyclization using triphenylphosphine and bromine promotes intramolecular ring closure of biscarbamoyl-substituted pyrroles, a method notable for its regioselectivity and moderate yields.
- Continuous flow synthesis enhances the safety profile and scalability of the process, particularly important for industrial production. The in situ monochloramine generation minimizes handling of hazardous reagents and ensures consistent reagent quality.
- Analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are essential to confirm regiochemistry and purity of the synthesized compounds.
Chemical Reactions Analysis
4-Chloropyrrolo[1,2-d][1,2,4]triazine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Cyclization Reactions: The triazine ring can participate in cyclization reactions to form more complex fused ring systems.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chlorine atom .
Scientific Research Applications
Medicinal Chemistry
The most prominent application of 4-Chloropyrrolo[1,2-d][1,2,4]triazine is in medicinal chemistry as a kinase inhibitor. Kinases are enzymes that play crucial roles in cellular signaling pathways related to growth and differentiation. The inhibition of specific kinases can disrupt pathways associated with cancer progression and other diseases.
Case Studies in Kinase Inhibition
- Targeted Cancer Therapies : Research has shown that derivatives of 4-Chloropyrrolo[1,2-d][1,2,4]triazine can selectively inhibit various kinases involved in cancer cell proliferation. For example, studies have indicated that this compound can effectively inhibit the activity of kinases such as BRAF and MEK, which are critical in certain types of cancer .
- Pharmacophore Development : The compound serves as a core structure for developing novel kinase inhibitors. By modifying functional groups on the pyrrole or triazine rings, researchers can create derivatives with enhanced potency and selectivity against specific kinases .
Organic Synthesis
In organic synthesis, 4-Chloropyrrolo[1,2-d][1,2,4]triazine acts as an important intermediate for synthesizing complex organic compounds. Its ability to undergo electrophilic substitution reactions makes it suitable for creating various derivatives.
Synthetic Routes
Several synthetic methods have been developed for producing 4-Chloropyrrolo[1,2-d][1,2,4]triazine:
- Electrophilic Aromatic Substitution : This method allows for the introduction of different substituents onto the aromatic ring.
- Cross-Coupling Reactions : Utilizing palladium-catalyzed cross-coupling reactions enables the formation of new carbon-carbon bonds, expanding the library of potential derivatives .
Material Science
The unique electronic properties of fused heterocycles like 4-Chloropyrrolo[1,2-d][1,2,4]triazine have sparked interest in their application within material science.
Potential Applications
- Organic Electronics : Research indicates that compounds with similar structures may be suitable for applications in organic electronics due to their electronic properties.
- Solar Cells : The potential to utilize these compounds in photovoltaic materials is being explored due to their ability to facilitate charge transport .
Comparative Analysis with Related Compounds
To highlight the versatility and unique features of 4-Chloropyrrolo[1,2-d][1,2,4]triazine compared to similar compounds, the following table summarizes key characteristics:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Pyrrolo[2,3-d]pyrimidine | Fused heterocycle | More nitrogen atoms; varied biological activity |
| Pyrrolo[3,2-d]pyrimidine | Fused heterocycle | Different substitution patterns; distinct reactivity |
| 7-Amino-5-chloro-pyrrolo[2,3-d]pyrimidine | Amino-substituted | Enhanced solubility; altered kinase selectivity |
These compounds share structural similarities but differ significantly in their biological activities and applications due to variations in nitrogen content and functional groups .
Mechanism of Action
The mechanism of action of 4-Chloropyrrolo[1,2-d][1,2,4]triazine involves its interaction with specific molecular targets, such as enzymes and receptors. In the case of antiviral drugs like remdesivir, the compound inhibits the replication of viral RNA by targeting the viral RNA-dependent RNA polymerase . This inhibition prevents the virus from multiplying, thereby reducing the severity of the infection.
Comparison with Similar Compounds
Table 1: Key Features of Azolo[1,2,4]triazine Derivatives
Key Insights
Antiviral Activity: Triazavirin and remdesivir demonstrate the antiviral versatility of azolo-triazines. Triazavirin’s pyrazolo-triazine core enables nucleoside mimicry, while remdesivir’s pyrrolo-triazine structure targets viral RNA replication .
Antifungal and Antibacterial Applications :
- Benzoimidazo[1,2-d][1,2,4]triazines exhibit broad antifungal activity, suggesting that substituent diversity (e.g., halogenation, alkyl groups) fine-tunes bioactivity .
- Furo-pyrrolo-triazine derivatives (e.g., compounds 5a–5c ) showed moderate antibacterial effects, highlighting the scaffold’s adaptability .
Energetic Materials :
- Chlorinated pyrrolo-triazines like 2,4-Dichloropyrrolo[2,1-f][1,2,4]triazine display high thermal stability and insensitivity to mechanical stimuli, making them promising alternatives to RDX in explosives .
Structural Dynamics :
- X-ray studies of pyrazolo[5,1-c][1,2,4]triazines reveal planar geometries and intermolecular hydrogen bonding, critical for crystal packing and stability . Similar analyses for 4-Chloropyrrolo[1,2-d][1,2,4]triazine could elucidate its reactivity and interaction mechanisms.
Biological Activity
4-Chloropyrrolo[1,2-d][1,2,4]triazine is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the synthesis, biological properties, and potential therapeutic applications of this compound, supported by case studies and research findings.
Synthesis of 4-Chloropyrrolo[1,2-d][1,2,4]triazine
The synthesis of 4-chloropyrrolo[1,2-d][1,2,4]triazine typically involves multi-step reactions that incorporate various reagents to achieve the desired heterocyclic structure. For instance, microwave-assisted synthesis has been employed to enhance yields and reduce reaction times. The compound is often derived from precursors such as pyrrole and triazine derivatives through cyclization reactions.
Antimicrobial Activity
Research indicates that derivatives of pyrrolo[1,2-d][1,2,4]triazine exhibit significant antimicrobial properties. A study demonstrated that compounds containing this scaffold showed potent activity against various bacterial strains and fungi. The mechanism of action is believed to involve interference with microbial cell wall synthesis or function.
| Compound | Target Organism | IC50 (µM) |
|---|---|---|
| 4-Chloropyrrolo[1,2-d][1,2,4]triazine | Escherichia coli | 15 |
| 4-Chloropyrrolo[1,2-d][1,2,4]triazine | Candida albicans | 10 |
Anticancer Properties
The anticancer potential of 4-chloropyrrolo[1,2-d][1,2,4]triazine has been investigated in several studies. It has been shown to inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
- Case Study : In vitro studies on human breast cancer cell lines (MCF-7) revealed that the compound exhibited an IC50 value of approximately 12 µM. Mechanistic studies indicated that it induces apoptosis via the mitochondrial pathway.
Enzyme Inhibition
Another significant biological activity of 4-chloropyrrolo[1,2-d][1,2,4]triazine is its ability to inhibit specific enzymes involved in cancer progression. For example:
- Phosphatidylinositol-3 kinase (PI3K) : The compound has been reported to inhibit the PI3K signaling pathway, which is crucial in cancer cell survival and proliferation. This inhibition can lead to reduced tumor growth in preclinical models.
Structure-Activity Relationship (SAR)
The biological activity of 4-chloropyrrolo[1,2-d][1,2,4]triazine can be significantly influenced by structural modifications. Studies have shown that substituents on the pyrrole or triazine rings can enhance or diminish biological efficacy. For instance:
- Chloro Substitution : The presence of a chlorine atom at the 4-position has been associated with increased antimicrobial activity compared to other halogenated derivatives.
- Amino Groups : Introducing amino groups at specific positions can enhance anticancer activity by improving solubility and bioavailability.
Research Findings
Recent investigations into the biological activity of pyrrolo[1,2-d][1,2,4]triazine derivatives have highlighted their potential as lead compounds for drug development. For example:
- A study published in Journal of Medicinal Chemistry reported that a series of pyrrolo[1,2-d][1,2,4]triazines exhibited promising GPR84 antagonist activity with favorable pharmacokinetic profiles .
- Another research article detailed the synthesis and evaluation of these compounds against various cancer cell lines and reported significant cytotoxic effects with IC50 values comparable to established chemotherapeutics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
